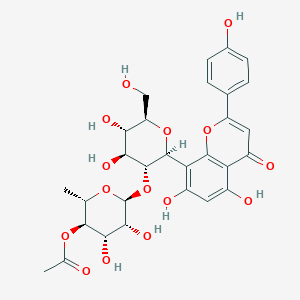

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3/t10-,18+,21+,22-,23-,24+,25-,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUXMJLUPJNPG-XRPNDKIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside, a naturally occurring flavone (B191248) C-glycoside. The document details its primary natural sources, presents available quantitative data, outlines a comprehensive experimental protocol for its extraction and quantification, and explores its known biological signaling pathways.

Natural Sources of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

This compound has been identified in a limited number of plant species, with the most significant source being from the Crataegus genus (Hawthorn).

-

Crataegus monogyna (Common Hawthorn): This species is the most well-documented natural source of this compound. The compound is predominantly found in the leaves and flowers and is considered a chemotaxonomic marker for C. monogyna, distinguishing it from other Crataegus species like C. pentagyna and C. laevigata[1][2].

-

Taxus cuspidata (Japanese Yew): This plant has also been reported as a source of this compound, where it can be isolated from the needles and twigs.

-

Saussurea medusa : This species is another reported, though less common, source of the compound.

While other species of Crataegus are rich in related flavonoids, 4'''-acetylvitexin-2''-O-rhamnoside appears to be a distinctive component of C. monogyna[1][2].

Quantitative Data

Quantitative data for this compound in its natural sources is not extensively reported in the available literature. However, studies on the flavonoid content of Crataegus species provide some context. For instance, a study on a standardized extract of Crataegus monogyna leaves and flowers reported the total vitexin content (calculated as vitexin after hydrolysis) to be 2.14%[3]. It is important to note that this value represents the total vitexin content and not specifically the acetylated rhamnoside derivative. Further research is required to establish the precise concentration of this compound in various plant tissues.

Table 1: Summary of Total Vitexin Content in Crataegus monogyna

| Plant Part | Compound Measured | Concentration (% of dry extract) | Reference |

| Leaves and Flowers | Total Vitexin (after hydrolysis) | 2.14 | [3] |

Experimental Protocols

The following is a composite experimental protocol for the extraction, isolation, and quantification of this compound from Crataegus monogyna leaves and flowers, based on established methods for related flavonoids[4][5][6][7][8][9][10].

Extraction

-

Sample Preparation: Collect fresh leaves and flowers of Crataegus monogyna. Air-dry the plant material in the shade at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Maceration: Suspend the powdered plant material in 80% methanol (B129727) (1:10 w/v) and macerate for 24 hours at room temperature with occasional shaking.

-

Ultrasound-Assisted Extraction (UAE): For improved efficiency, place the methanol-plant material suspension in an ultrasonic bath for 30 minutes.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification (Column Chromatography)

-

Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh).

-

Mobile Phase: Prepare a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v) and visualizing under UV light (254 nm and 366 nm).

-

Isolation: Combine the fractions containing the target compound and concentrate them to yield purified this compound.

Quantification (HPLC-DAD)

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is recommended.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) is commonly employed. A typical gradient could be:

-

0-5 min, 5% B

-

5-25 min, 5-30% B

-

25-30 min, 30-50% B

-

30-35 min, 50-5% B

-

35-40 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at approximately 340 nm for flavone glycosides[4][7].

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Quantification: Inject the prepared sample extracts and calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activity

The biological activities of this compound are not as extensively studied as its parent compound, vitexin. However, research on vitexin and other acetylated flavonoids provides insights into its potential mechanisms of action. Acylation of flavonoids can enhance their bioavailability and biological activity[11].

Vitexin has been shown to exert anticancer effects by modulating several key signaling pathways[12][13][14]:

-

PI3K/Akt/mTOR Pathway: Vitexin can induce apoptosis in cancer cells by inhibiting the phosphorylation of PI3K, Akt, and mTOR[13].

-

STAT3 Signaling Pathway: Vitexin has been shown to inhibit the constitutive activation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion[14].

-

Mitochondrial Apoptosis Pathway: Vitexin can induce apoptosis by decreasing the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and activation of caspases[13].

The acetylation of vitexin may enhance its ability to modulate these pathways. For example, a study on another acetylated flavone glycoside demonstrated its involvement in the PI3K, PKC, and MEK signaling pathways for glucose uptake.

Below are diagrams illustrating a generalized experimental workflow and a potential signaling pathway modulated by vitexin and its acetylated derivatives.

References

- 1. 4'''-Acetylvitexin-2''-O-rhamnoside, isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside as markers for the differentiation of Crataegus monogyna and Crataegus pentagyna from Crataegus laevigata (Rosaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of hawthorn flower and leaf extract (Crataegus Spp.) on cardiac hemostasis and oxidative parameters in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. agro.icm.edu.pl [agro.icm.edu.pl]

- 11. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking | MDPI [mdpi.com]

- 12. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitexin abrogates invasion and survival of hepatocellular carcinoma cells through targeting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Screening of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a C-glycosylated flavone (B191248), a derivative of the more commonly known vitexin. This acetylated form has been identified as a significant phytochemical marker, particularly in species of the Crataegus (Hawthorn) genus. Its presence and concentration can be crucial for the chemotaxonomic differentiation of plant species and for the standardization of herbal medicinal products. This technical guide provides an in-depth overview of the methodologies for screening, isolating, and identifying this compound in plant materials, based on current scientific literature.

Occurrence in the Plant Kingdom

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside has been notably identified as a predominant flavonoid in Crataegus monogyna, serving as a key chemotaxonomic marker to distinguish it from other Crataegus species like C. pentagyna and C. laevigata, where it is reportedly absent.[1][2][3][4] Another study has also reported the presence of what is likely the same compound, 2”-O-rhamnosyl-(4”’-O-acetyl)-vitexin, in the leaves and flowers of Crataegus pentagyna.[5][6] The broader screening for this specific acetylated flavonoid in other plant genera remains an area for further investigation.

Data Presentation: Quantitative Analysis

Precise quantitative data for this compound is scarce in the current literature. While it is described as a "predominant" compound in Crataegus monogyna, specific concentrations are not provided.[1][4] However, quantitative data for the closely related non-acetylated compound, Vitexin 2''-O-rhamnoside, is available and can serve as a valuable reference point for researchers working on related compounds.

Table 1: Quantitative Data for Vitexin 2''-O-rhamnoside in Various Plants

| Plant Species | Plant Part | Method of Analysis | Concentration (mg/g dry weight) | Reference |

| Crataegus songorica | Leaves | LC-MS/MS | 6.0 - 8.2 | [2] |

| Crataegus pinnatifida | Leaves | UPLC | Not less than 6.17% of total flavonoids | [7] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and identification of this compound and related flavonoids from plant materials.

Extraction of Flavonoids from Plant Material

A general workflow for the extraction of flavonoids from plant material is presented below.

Caption: General workflow for the extraction of flavonoids.

Detailed Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves and flowers of Crataegus sp.) in the shade and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent. Methanol is commonly used.[4] An alternative is 80% acetone.[6] The ratio of plant material to solvent is typically around 1:10 to 1:20 (w/v).

-

To enhance extraction efficiency, ultrasound-assisted extraction can be employed.[2]

-

The extraction process is usually carried out for a period of 24-48 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Note: Extraction with acidified methanol should be avoided if the acetylated form of the flavonoid is of interest, as the acidic conditions can lead to the loss of the acetyl group.[4]

Isolation and Purification

For the isolation of specific flavonoid glycosides, chromatographic techniques are essential.

Caption: Workflow for the isolation and purification of the target compound.

Detailed Protocol:

-

Initial Fractionation: The crude extract can be subjected to column chromatography on Sephadex LH-20 with methanol as the eluent to achieve initial separation of flavonoids.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with the target compound are further purified using preparative HPLC.

-

A C18 column is typically used.

-

The mobile phase is a gradient of water (often with a small percentage of formic or acetic acid) and acetonitrile (B52724) or methanol.

-

Identification and Structural Elucidation

A combination of spectroscopic techniques is employed for the unequivocal identification of the isolated compound.

Detailed Protocol:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

HPLC Conditions (based on a method for Crataegus pentagyna flavonoids): [6]

-

Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of A: H₂O-HCOOH (95:5, v/v) and B: ACN-HCOOH-H₂O (80:5:15, v/v/v).

-

Gradient Program: 0–10 min, 0% B; 10–28 min, 0–25% B; 28–30 min, 25% B; 30–35 min, 25–50% B; 35–40 min, 50–80% B; 40–45 min, 80–0% B.

-

Flow Rate: 0.8 mL/min.

-

Detection: Diode Array Detector (DAD) and Mass Spectrometer (MS).

-

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to determine the molecular weight and fragmentation pattern of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are used to determine the proton and carbon skeleton of the molecule.

-

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of protons and carbons, and thus the complete structure, including the position of the acetyl and rhamnosyl groups.[1][4]

-

-

Ultraviolet-Visible (UV) Spectroscopy:

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, research on other acetylated vitexin derivatives offers potential avenues for investigation. For instance, 3'-O-acetylvitexin has been shown to exert anti-cancer effects in triple-negative breast cancer cells by modulating the miR-20a-MICA/B axis, which is involved in immune surveillance.[1] This suggests that acetylated vitexin derivatives may have roles in regulating cellular signaling related to cancer and immunology.

The diagram below illustrates the hypothetical involvement of an acetylated vitexin derivative in a cancer-related signaling pathway, based on the findings for 3'-O-acetylvitexin.

Caption: Hypothetical signaling pathway for an acetylated vitexin derivative.

Conclusion

This compound is a phytochemically significant compound, particularly for the chemotaxonomic classification of Crataegus species. This guide provides a framework for its extraction, isolation, and identification based on established analytical techniques. While quantitative data for this specific compound remains to be fully elucidated, the methodologies presented here offer a solid foundation for further research. Future studies should focus on the quantification of this compound in various plant sources and exploring its potential biological activities and associated signaling pathways, which could unveil new therapeutic applications.

References

- 1. An acetylated derivative of vitexin halts MDA-MB-231 cellular progression and improves its immunogenic profile through tuning miR- 20a-MICA/B axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS [mdpi.com]

- 3. 4'''-Acetylvitexin-2''-O-rhamnoside, isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside as markers for the differentiation of Crataegus monogyna and Crataegus pentagyna from Crataegus laevigata (Rosaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. Frontiers | Chemical composition, biological activities, and quality standards of hawthorn leaves used in traditional Chinese medicine: a comprehensive review [frontiersin.org]

The Biosynthesis of Vitexin Derivatives in Crataegus laevigata: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus laevigata, commonly known as hawthorn, is a plant species rich in bioactive flavonoids, particularly the C-glycoside vitexin (B1683572) and its derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic effects, including cardiovascular benefits. This technical guide provides an in-depth exploration of the biosynthetic pathway of vitexin and its derivatives in C. laevigata. It consolidates current scientific understanding of the enzymatic steps, from the general phenylpropanoid pathway to the specialized C- and O-glycosylation events. Detailed experimental protocols for the extraction and analysis of these compounds are provided, alongside quantitative data to support further research and development. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive overview for researchers in the field.

Introduction

The genus Crataegus is a well-established source of medicinal compounds, with a long history of use in traditional medicine. Modern phytochemical research has identified flavonoids as key contributors to the pharmacological activities of hawthorn extracts. Among these, vitexin, isovitexin (B1672635), and their glycosidic derivatives, such as vitexin-2"-O-rhamnoside, are prominent constituents of Crataegus laevigata. A thorough understanding of the biosynthetic route to these molecules is essential for optimizing their production through agricultural practices, metabolic engineering, or synthetic biology approaches. This guide aims to provide a detailed technical overview of this complex pathway.

The Biosynthetic Pathway of Vitexin Derivatives

The biosynthesis of vitexin and its derivatives in Crataegus laevigata is a multi-step process that begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids.

Phenylpropanoid and General Flavonoid Pathway

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) subsequently catalyzes the cyclization of naringenin chalcone into the flavanone (B1672756), naringenin. Naringenin serves as a critical branch point for the synthesis of various flavonoid classes. For the formation of apigenin, the aglycone of vitexin, naringenin is oxidized by flavone (B191248) synthase (FNS) .

C-Glycosylation: The Formation of Vitexin

A key step in vitexin biosynthesis is the attachment of a glucose molecule to the C-8 position of the flavone backbone, a process known as C-glycosylation. Current evidence suggests that this does not occur directly on the flavone apigenin. Instead, the flavanone naringenin is first hydroxylated at the C-2 position by a flavanone 2-hydroxylase (F2H) to produce 2-hydroxynaringenin. This intermediate is then C-glycosylated at the C-8 position by a C-glucosyltransferase (CGT) , utilizing UDP-glucose as the sugar donor, to form 2-hydroxy-8-C-glucosylnaringenin. Finally, a dehydration step, likely catalyzed by a 2-hydroxyflavanone C-glycoside dehydratase , yields vitexin (apigenin-8-C-glucoside). A similar pathway involving C-glycosylation at the C-6 position leads to the formation of isovitexin (apigenin-6-C-glucoside).

O-Glycosylation: Formation of Vitexin Derivatives

Vitexin can be further modified by the attachment of additional sugar moieties through O-glycosidic bonds. A prominent derivative in Crataegus laevigata is vitexin-2"-O-rhamnoside. This is formed by the action of a UDP-rhamnose:flavonoid-2"-O-rhamnosyltransferase , which transfers a rhamnose group from UDP-rhamnose to the 2"-hydroxyl group of the glucose moiety of vitexin.

Caption: Biosynthetic pathway of vitexin derivatives in Crataegus laevigata.

Quantitative Data of Vitexin Derivatives in Crataegus Species

The concentration of vitexin and its derivatives can vary depending on the plant part, developmental stage, and environmental conditions. The following tables summarize quantitative data from studies on Crataegus species, which can serve as a reference for researchers working with C. laevigata.

Table 1: Content of Vitexin and its Derivatives in Crataegus Species (mg/g Dry Weight)

| Compound | C. monogyna (Leaves) | C. monogyna (Flowers) | C. pentagyna (Flowers) | C. ambigua (Leaves with Flowers) |

| Vitexin | 0.52 - 3.90 | - | > Vitexin in C. monogyna | - |

| Vitexin-2"-O-rhamnoside | - | - | - | - |

| Isovitexin | - | - | - | - |

| Hyperoside | 1.55 - 12.59 | ~13 | - | - |

| Rutin | 0.35 - 5.37 | - | > Rutin in C. monogyna | - |

Table 2: Linearity and Limits of Detection for HPLC-UV/MS Analysis of Vitexin Derivatives

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (ng) | LOQ (ng) |

| Vitexin | 6.25 - 250.00 | > 0.999 | 1 | 3 |

| Vitexin-2"-O-rhamnoside | 4.05 - 202.50 | > 0.998 | 0.6 | 2 |

| Vitexin-2"-O-glucoside | 4.12 - 206.00 | > 0.998 | 0.6 | 2 |

| Hyperoside | 25.00 - 250.00 | > 0.999 | 0.5 | 2 |

| Rutin | 1.64 - 82.00 | > 0.998 | 0.3 | 1 |

Experimental Protocols

Extraction of Vitexin Derivatives from Crataegus laevigata

This protocol is a generalized method based on common practices for flavonoid extraction from Crataegus species.

Materials:

-

Dried and powdered Crataegus laevigata leaves and/or flowers

-

Methanol:water:acetic acid (50:48:2, v/v/v)

-

Sonicator

-

Centrifuge

-

0.45 µm syringe filter

Procedure:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the extraction solvent (methanol:water:acetic acid).

-

Sonicate the mixture for 60 minutes in a water bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or LC-MS/MS analysis.

A Technical Guide to the Structural Elucidation of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural elucidation of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside, a key flavonoid glycoside identified as a chemotaxonomic marker for Crataegus monogyna (Hawthorn). The following sections detail the isolation, purification, and definitive spectroscopic analysis of this compound, presenting data in a clear, structured format for scientific reference.

Introduction

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, a C-glycosylflavone, is a derivative of the more common flavonoid, vitexin. Its unique acetylation and glycosylation pattern make its structural confirmation a critical task for the quality control of phytopharmaceuticals and for further pharmacological investigation. The structure was unambiguously determined primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2]. This document synthesizes the methodologies and data from key scientific literature to provide a core technical guide.

Isolation and Purification

The primary source for the isolation of this compound is the leaves and flowers of Crataegus monogyna Jacq.[3][4]. A general workflow for the extraction and purification of this and related flavonoids involves several stages.

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: Air-dried and powdered leaves and flowers of Crataegus monogyna are used as the starting material.

-

Initial Extraction: A Soxhlet or maceration extraction is performed using a polar solvent such as methanol (B129727). It is crucial to use neutral methanol, as acidified methanol has been shown to cause the loss of the acetyl group from the target compound[1][5].

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This typically involves suspending the residue in water and sequentially partitioning against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove lipids and other nonpolar constituents. The flavonoid glycosides tend to concentrate in the more polar fractions.

-

Column Chromatography: The polar extract (e.g., ethyl acetate or butanol fraction) is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, or macroporous resins like HPD-400, which has shown good performance for separating vitexin derivatives[3].

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC (RP-HPLC). A typical mobile phase consists of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid for better peak shape, though care must be taken with acid-labile compounds).

References

- 1. researchgate.net [researchgate.net]

- 2. 4'''-Acetylvitexin-2''-O-rhamnoside, isoorientin, orientin, and 8-methoxykaempferol-3-O-glucoside as markers for the differentiation of Crataegus monogyna and Crataegus pentagyna from Crataegus laevigata (Rosaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Botanical, Phytochemical, Anti-Microbial and Pharmaceutical Characteristics of Hawthorn (Crataegus monogyna Jacq.), Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Antioxidant Potential of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside belongs to the flavonoid family, a diverse group of plant secondary metabolites. Its chemical structure is based on a vitexin core (apigenin-8-C-glucoside) with a rhamnose sugar attached at the 2'' position of the glucose moiety, which is further acetylated at the 4''' position of the rhamnose. This compound has been identified as a significant constituent in certain species of hawthorn (Crataegus), a plant with a long history of use in traditional medicine for cardiovascular ailments.[1]

The antioxidant activity of flavonoids is a key area of pharmacological research. These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

In Vitro Antioxidant Activity: Data on Related Compounds

As of the latest literature review, specific quantitative in vitro antioxidant data (e.g., IC50 values) for this compound is scarce. This may be due to the compound's potential instability, as one study noted that the acetyl group of 4'''-acetylvitexin-2''-O-rhamnoside is labile and can be lost in acidic solutions.[2] This characteristic could complicate the interpretation of results from antioxidant assays performed under acidic conditions.

However, extensive research has been conducted on the antioxidant properties of its parent compounds, vitexin and vitexin-2''-O-rhamnoside. The data from these related molecules provide a foundational understanding of the potential antioxidant capacity of the acetylated derivative.

Table 1: Summary of In Vitro Antioxidant Activity of Vitexin and its Derivatives

| Compound | Assay | IC50 / Activity | Reference Compound | Source |

| Vitexin | DPPH Radical Scavenging | ~60% inhibition at 100 µg/mL | Not specified | [3] |

| Vitexin | Superoxide (B77818) Radical Scavenging | ~70% inhibition at 100 µg/mL | Not specified | [3] |

| Vitexin-2''-O-rhamnoside | Antioxidant Activity | Confirmed antioxidant properties | Not specified | [4][5] |

| Vitexin-2''-O-rhamnoside | Anti-apoptotic (H₂O₂ induced) | Protective effects observed | Not specified | [4] |

Note: The table provides a summary of available data. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Theoretical Impact of Acetylation on Antioxidant Potential

The acetylation of flavonoids can influence their physicochemical properties, such as solubility and lipophilicity, which in turn can affect their bioavailability and antioxidant activity. In some cases, acetylation has been shown to enhance the antioxidant capacity of polysaccharides.[6] The addition of an acetyl group can alter the electron-donating ability of the molecule, which is a key mechanism of antioxidant action. However, without direct experimental data for this compound, the precise effect of the 4'''-O-acetyl group on its radical scavenging ability remains to be elucidated.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant potential of this compound and related compounds, this section provides detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (517 nm)

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

To a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound.[7]

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate (B84403) buffered saline (PBS) or ethanol

-

Test compound

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer (734 nm)

-

-

Procedure:

-

Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated using a similar formula to the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

Superoxide Radical (O₂•⁻) Scavenging Assay

-

Principle: This assay evaluates the ability of a compound to scavenge superoxide radicals. A common method involves the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, and the scavenging activity is measured by the inhibition of this reaction.[7]

-

Reagents and Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer (pH 8.0)

-

Test compound

-

Standard antioxidant (e.g., Quercetin)

-

Spectrophotometer (560 nm)

-

-

Procedure:

-

Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.

-

In a reaction tube, mix the NBT solution, NADH solution, and the test compound.

-

Initiate the reaction by adding PMS solution.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide radical scavenging and the IC50 value.[8]

-

Hydroxyl Radical (•OH) Scavenging Assay

-

Principle: The hydroxyl radical is a highly reactive oxygen species. A common method to assess scavenging activity is the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂ to produce hydroxyl radicals. These radicals can then be detected by their reaction with a probe, such as salicylic (B10762653) acid, to form a colored product. The presence of a scavenger will reduce the color formation.[9]

-

Reagents and Materials:

-

Ferrous sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Salicylic acid

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Standard antioxidant (e.g., Mannitol)

-

Spectrophotometer (510 nm)

-

-

Procedure:

-

In a reaction tube, mix the test compound, FeSO₄, and salicylic acid in phosphate buffer.

-

Add H₂O₂ to initiate the Fenton reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at 510 nm.

-

Calculate the percentage of hydroxyl radical scavenging and the IC50 value.[9]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]

-

Reagents and Materials:

-

Acetate (B1210297) buffer (pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

Test compound

-

Standard (e.g., FeSO₄ solution)

-

Spectrophotometer (593 nm)

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous standard.[11]

-

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

-

Principle: The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants. The cuprous ions form a colored chelate with neocuproine, which is measured spectrophotometrically.[12]

-

Reagents and Materials:

-

Copper (II) chloride (CuCl₂) solution

-

Neocuproine solution (in ethanol)

-

Ammonium (B1175870) acetate buffer (pH 7.0)

-

Test compound

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer (450 nm)

-

-

Procedure:

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the general workflows for the described in vitro antioxidant assays.

Caption: General workflow for the DPPH radical scavenging assay.

References

- 1. Botanical, Phytochemical, Anti-Microbial and Pharmaceutical Characteristics of Hawthorn (Crataegus monogyna Jacq.), Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]

- 6. In vitro antioxidant activity of acetylated and benzoylated derivatives of polysaccharide extracted from Ulva pertusa (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ultimatetreat.com.au [ultimatetreat.com.au]

- 11. researchgate.net [researchgate.net]

- 12. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3.3.5. Copper Reduction Assay (CUPRAC) [bio-protocol.org]

Initial Cytotoxicity Screening of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin (B1683572), a naturally occurring flavonoid glycoside, and its derivatives are gaining attention in oncological research for their potential anti-proliferative and pro-apoptotic activities. This technical guide focuses on Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, a specific derivative whose cytotoxic profile is not yet extensively documented in publicly available literature. This document provides a comprehensive framework for the initial in vitro cytotoxicity screening of this compound. It outlines detailed experimental protocols for key assays, including cell viability, cytotoxicity, and apoptosis detection. Furthermore, it presents a summary of the known cytotoxic activities of closely related vitexin compounds to provide a contextual basis for screening efforts. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to systematically evaluate the anti-cancer potential of this compound.

Introduction

Flavonoid glycosides represent a diverse class of plant secondary metabolites with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Vitexin, an apigenin-8-C-glucoside, has been shown to modulate critical cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling cascades. The addition of sugar moieties and acetyl groups, as in this compound, can significantly alter the bioavailability, solubility, and biological activity of the parent flavonoid.

This guide provides the necessary protocols to conduct a thorough initial assessment of the cytotoxic and pro-apoptotic properties of this compound.

Data Presentation: A Template for Reporting Cytotoxicity

Due to the absence of published cytotoxicity data for this compound, the following table is provided as a template for researchers to populate with their experimental findings. It is recommended to screen the compound against a panel of cancer cell lines from different tissue origins to identify potential selective activity.

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Notes |

| Example: | |||||

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data to be determined | Estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | SRB | 72 | Data to be determined | Triple-negative |

| A549 | Lung Carcinoma | MTT | 72 | Data to be determined | |

| HCT116 | Colorectal Carcinoma | SRB | 72 | Data to be determined | |

| HeLa | Cervical Adenocarcinoma | LDH | 48 | Data to be determined | |

| Jurkat | T-cell Leukemia | MTT | 48 | Data to be determined | Suspension cell line |

| Normal Cell Line: | |||||

| HEK293 | Human Embryonic Kidney | MTT | 72 | Data to be determined | To assess general cytotoxicity |

Experimental Workflows and Methodologies

A multi-assay approach is recommended to comprehensively assess the cytotoxic and cytostatic effects of this compound. The following diagrams and protocols outline the standard procedures for these assays.

General Experimental Workflow

The initial screening process follows a logical progression from assessing overall cell viability to investigating the specific mechanisms of cell death.

Caption: Overall workflow for the initial cytotoxicity screening of a test compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][6][7][8]

This assay measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.

Caption: Workflow for the SRB cytotoxicity assay.

Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol.

-

Fixation: After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times by submerging in slow-running tap water. Remove excess water by tapping on a paper towel and allow the plates to air-dry.[9]

-

Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[5][10]

-

Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Place the plate on a shaker for 5-10 minutes to solubilize the dye and measure the absorbance at approximately 510 nm.[11]

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity and cytolysis.

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol. Include wells for "spontaneous release" (vehicle control) and "maximum release" (cells treated with a lysis buffer).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.

-

Enzymatic Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

-

Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the provided stop solution to each well.[13]

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Calculation: Percentage cytotoxicity is calculated as: ((Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.[14]

Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Betalains increase vitexin-2-O-xyloside cytotoxicity in CaCo-2 cancer cells [ora.uniurb.it]

- 7. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. This compound | CAS: 80537-98-0 | ChemNorm [chemnorm.com]

- 13. This compound | CAS:80537-98-0 | Manufacturer ChemFaces [chemfaces.com]

- 14. scilit.com [scilit.com]

A Technical Guide to the Discovery and Characterization of Novel Vitexin Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in a variety of medicinal and edible plants, including hawthorn, passionflower, and bamboo.[1][2][3] This C-glycosylated flavone (B191248) is noted for its resistance to molecular transformation and a wide array of pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4][5] Despite its therapeutic potential, vitexin's application in drug development is often hampered by its poor aqueous solubility, which can lead to low bioavailability and limited absorption in the gastrointestinal tract.[2][6]

To overcome these limitations, research has focused on modifying the vitexin structure through glycosylation—the enzymatic addition of sugar moieties. This process can enhance the compound's physicochemical properties, particularly solubility, without compromising its biological activity. In fact, novel vitexin glycosides have demonstrated improved solubility and, in some cases, enhanced bioactivity compared to the parent compound, making them promising candidates for further pharmacological development.[2][6][7] This guide provides an in-depth overview of the methodologies used to discover, synthesize, and characterize these novel vitexin derivatives.

Discovery and Synthesis of Novel Vitexin Glycosides

The primary method for generating novel vitexin glycosides is through enzymatic synthesis, a process that offers high specificity and mild reaction conditions. Key enzymes in this process include glycosyltransferases (GTs) and certain glycoside hydrolases (GHs).[2]

GTs, particularly those from the GT1 family, catalyze the transfer of a sugar moiety from an activated donor, such as uridine (B1682114) diphosphate-glucose (UDP-G), to the vitexin molecule.[2] For instance, the enzyme BtGT_16345, derived from Bacillus thuringiensis, has been successfully used to catalyze the conversion of vitexin into two novel compounds: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside .[2][7][8]

In another approach, a solvent-stable β-fructosidase has been employed to glycosylate vitexin in organic solvents, yielding β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin .[6][9][10] This enzymatic approach has proven highly efficient, with yields reaching 90-99% in an ethyl acetate (B1210297) solvent system.[10]

The overall workflow for this discovery process is outlined below.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of novel vitexin glycosides. The following protocols are based on established methods in the literature.

Enzymatic Synthesis of Vitexin Glucosides

This protocol describes the biotransformation of vitexin using a glycosyltransferase.

-

Materials:

-

Glycosyltransferase (e.g., BtGT_16345 from B. thuringiensis)

-

Vitexin

-

Uridine diphosphate-glucose (UDP-G)

-

Magnesium Chloride (MgCl₂)

-

Phosphate (B84403) Buffer (50 mM, pH 7.0)

-

-

Procedure:

-

Prepare a reaction mixture (e.g., 100 mL) containing 1 mg/mL vitexin, 10 mM UDP-G, 10 mM MgCl₂, and 25 µg/mL BtGT_16345 in 50 mM phosphate buffer (pH 7.0).[2][7]

-

Incubate the mixture at 30°C for a predetermined duration (e.g., 24 hours), as this has been identified as an optimal reaction time.[2][7]

-

Terminate the reaction by adding an equal volume of methanol to the mixture.[2]

-

Filter the resulting solution through a 0.2 µm membrane to remove enzymes and precipitates before proceeding to purification.[2]

-

Isolation and Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the newly synthesized glycosides.

-

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., Sharpsil H-C18, 5 μm, 4.6 i.d. × 250 mm).[2]

-

-

Mobile Phase:

-

Solvent A: 1% acetic acid in water.

-

Solvent B: Methanol.

-

-

Procedure:

-

Inject the filtered reaction mixture into the preparative HPLC system.

-

Elute the compounds using a linear gradient. A typical gradient might be:

-

0-20 min: 40% to 70% Solvent B.

-

20-25 min: Hold at 70% Solvent B.

-

25-28 min: 70% to 40% Solvent B.

-

28-35 min: Hold at 40% Solvent B.[2]

-

-

Set the flow rate to 1 mL/min and monitor the eluate at 254 nm.[2]

-

Collect the fractions corresponding to the new product peaks as identified by analytical HPLC.

-

Condense the collected fractions under a vacuum and lyophilize (freeze-dry) to obtain the purified vitexin glycosides as a stable powder.[2]

-

Structural Characterization

The precise chemical structure of the purified compounds is determined using mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS):

-

Analyze the purified compounds using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode to determine the molecular weight.

-

For example, vitexin glucosides (C₂₇H₃₀O₁₅) are expected to show an [M-H]⁻ ion peak at m/z 593.3.[11]

-

Perform tandem MS (MS/MS) analysis on the parent ion peak. Fragmentation showing a loss corresponding to the aglycone (vitexin, m/z 431.3) confirms the structure as a vitexin monoglycoside.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

-

Compare the spectra of the novel glycoside with that of the parent vitexin. The appearance of new signals corresponding to an additional sugar moiety and shifts in the signals of the vitexin backbone (particularly around the attachment point) will confirm the structure and the position of glycosylation.[9] For instance, a downfield shift of the C-6'' carbon signal of the glucose moiety can indicate O-glycosylation at that position.[9]

-

Aqueous Solubility Determination

This protocol is used to quantify the improvement in solubility of the novel glycosides.

-

Procedure:

-

Add an excess amount of each compound (vitexin and its novel glycosides) to separate vials containing a defined solvent (e.g., deionized water or phosphate buffer at a specific pH).[2]

-

Vortex the mixtures vigorously for 1 hour at 25°C to ensure saturation.[2]

-

Centrifuge the samples at 10,000 × g for 30 minutes to pellet the undissolved solid.[2]

-

Filter the supernatant through a 0.2 µm nylon membrane.

-

Analyze the concentration of the dissolved compound in the filtrate by analytical HPLC, using a previously established calibration curve for quantification.[2]

-

Data Presentation

Quantitative data on the physicochemical properties and biological activities of novel vitexin glycosides are summarized below for clear comparison.

Table 1: Physicochemical Properties of Vitexin and Novel Glycosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility in Water (µg/mL) | Reference |

|---|---|---|---|---|

| Vitexin | C₂₁H₂₀O₁₀ | 432.38 | 130.4 ± 3.5 | [2][3] |

| Vitexin-4′-O-β-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 843.5 ± 21.3 | [2] |

| Vitexin-5-O-β-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 1025.7 ± 33.4 |[2] |

Data from enzymatic synthesis using BtGT_16345. Solubility measured at 25°C.

Table 2: Antitumor Activity of Vitexin and Novel Fructofuranosyl Glycosides

| Compound | IC₅₀ against Human Breast Cancer Cells (MCF-7) (µM) | Reference |

|---|---|---|

| Vitexin | > 100 | [6][10] |

| β-D-fructofuranosyl-(2→6)-vitexin | 78.3 | [6][10] |

| β-D-difructofuranosyl-(2→6)-vitexin | 56.4 |[6][10] |

These results indicate that the novel fructofuranosyl glycosides exhibit significantly higher antitumor activity compared to the parent vitexin compound.[6][10]

Signaling Pathways and Mechanism of Action

Vitexin exerts its diverse biological effects by modulating several critical cellular signaling pathways.[1][13] Its novel glycosides are expected to act on similar targets, potentially with greater efficacy due to improved bioavailability.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[1][13] Vitexin has been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][13][14] By targeting this pathway, vitexin can suppress tumor growth and development.[1][15]

NF-κB Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival. Its persistent activation is a hallmark of many cancers and inflammatory diseases.[13][14] Vitexin has been found to suppress NF-κB signaling by inhibiting the activation of IKK (IκB kinase), which prevents the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[14][16] This leads to a downregulation of NF-κB target genes like Cyclin D1 and Bcl-2, thereby inhibiting cancer cell proliferation.[14]

Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of cellular defense against oxidative stress. Vitexin is a known activator of Nrf2.[1][15][17] By promoting the translocation of Nrf2 to the nucleus, vitexin upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[17] This mechanism is central to vitexin's potent antioxidant and cytoprotective effects, which are beneficial in preventing oxidative damage associated with numerous chronic diseases.[1][17]

Conclusion

The development of novel vitexin glycosides through enzymatic synthesis represents a significant advancement in leveraging the therapeutic potential of this natural flavonoid. The addition of sugar moieties has been shown to successfully overcome the key limitation of poor aqueous solubility, enhancing the compound's drug-like properties. Furthermore, early data indicates that these novel derivatives not only retain but can even exhibit enhanced biological activities, such as increased antitumor effects. The detailed protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers and drug development professionals to explore this promising class of compounds. Continued investigation into the synthesis, characterization, and pharmacological evaluation of new vitexin glycosides is crucial for translating their preclinical potential into future therapeutic applications.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and bioactivity of vitexin: recent advances in understanding the efficacy of an important nutraceutical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Novel Vitexin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside using HPLC-UV

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside found in various medicinal plants.[1][2] Its pharmacological activities, including antioxidant and anti-inflammatory effects, have garnered interest in its quantification for quality control and drug development purposes.[1] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in plant extracts and pharmaceutical formulations.

Chemical Structure

-

Compound: this compound

-

Molecular Formula: C₂₉H₃₂O₁₅[3]

-

Molecular Weight: 620.6 g/mol [3]

-

CAS No.: 80537-98-0[2]

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

-

Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.[4][5][6]

-

Reference Standard: this compound (purity ≥98%).

2. Preparation of Standard Solutions

A stock solution of the reference standard is prepared by accurately weighing and dissolving it in methanol to a concentration of 1 mg/mL.[6] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve.[4][6]

3. Sample Preparation

For plant materials, a representative sample is powdered and extracted with a suitable solvent such as methanol or an ethanol-water mixture, often with the aid of ultrasonication to enhance extraction efficiency.[4][5][6] The resulting extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[4][5]

4. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound. These are based on established methods for similar vitexin derivatives and may require minor optimization for specific matrices.

| Parameter | Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and water (acidified with phosphoric or formic acid). For example, Acetonitrile:0.1% Phosphoric Acid in Water.[7] |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 25-30 °C[4][7] |

| Detection Wavelength | UV detection at approximately 340-360 nm, which is a characteristic absorption maximum for vitexin derivatives.[4][5][8][9] |

| Injection Volume | 10-20 µL[4][5][7] |

5. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Data Presentation

The quantitative performance of the HPLC-UV method is summarized in the following tables. Data is based on typical validation results for closely related vitexin compounds.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Vitexin 2''-O-rhamnoside | 4.05 – 202.50[4][5] | > 0.998[5] |

Table 2: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) |

| Vitexin 2''-O-rhamnoside | 0.6[5] | 2[5] |

Table 3: Precision

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Vitexin 2''-O-rhamnoside | < 3%[5] | < 3%[5] |

Table 4: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |

| Vitexin Derivative | Low, Medium, High | Typically 95-105% |

Visualizations

Experimental Workflow Diagram

Caption: HPLC-UV workflow for the quantification of this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | 80537-98-0 [chemicalbook.com]

- 3. Vitexin 2''-O-acetyl 4''-O-rhamnoside | C29H32O15 | CID 44257731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. jchps.com [jchps.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. academicjournals.org [academicjournals.org]

- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 11. analytical method validation and validation of hplc | PPT [slideshare.net]

- 12. scispace.com [scispace.com]

Protocol for the Extraction of Flavonoids from Saussurea medusa

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussurea medusa, a rare and valuable traditional Chinese herb, is a rich source of bioactive flavonoids with significant therapeutic potential. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The extraction of these flavonoids is a critical first step in their isolation, characterization, and subsequent development into therapeutic agents. This document provides detailed protocols for various methods of flavonoid extraction from Saussurea medusa, along with comparative data to aid in the selection of the most appropriate technique for specific research and development needs. The protocols are based on established scientific literature and are designed to be reproducible in a laboratory setting.

Data Presentation: Comparison of Extraction Methods

The efficiency of flavonoid extraction from Saussurea medusa is highly dependent on the chosen method and parameters. Below is a summary of quantitative data from comparative studies.

Table 1: Comparison of Different Extraction Techniques for Flavonoids from Saussurea medusa Cultured Cells

| Extraction Method | Extraction Time (hours) | Maximum Flavonoid Yield (%) |

| Microwave-Assisted Extraction | 0.1 | 4.1 |

| Ultrasound-Assisted Extraction | 0.5 | 3.5 |

| Heat Reflux Extraction | 6 | 3.9 |

| Soxhlet Extraction | 20 | 4.1 |

| Room Temperature Extraction | 24 | 3.0 |

Data synthesized from a comparative study on extraction techniques.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

Protocol:

-

Drying: Freshly collected Saussurea medusa plant material (or cultured cells) should be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area, or by using a drying oven at a controlled temperature (e.g., 60°C) to prevent degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a fine powder (e.g., to pass through a 0.45 mm sieve) using a laboratory mill. This increases the surface area of the material, facilitating better solvent penetration and extraction efficiency.

-

Storage: The powdered material should be stored in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method for extracting flavonoids.

Protocol:

-

Sample and Solvent: Place a known amount of powdered Saussurea medusa (e.g., 20 mg) into a microwave-transparent extraction vessel. Add the extraction solvent, 80% ethanol, at a specified liquid-to-solid ratio (e.g., 50:1 v/w).

-

Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 1200 W) and irradiation time (e.g., 6 minutes, with 1-minute intervals).

-

Cooling and Filtration: After irradiation, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Solvent Removal: The solvent can be removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

-

Storage: Store the dried extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Protocol:

-

Sample and Solvent: Place a known amount of powdered Saussurea medusa into an extraction flask. Add the extraction solvent (e.g., 54% ethanol) at a specific solvent-to-solid ratio (e.g., 54:1 v/w)[1][2].

-

Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic frequency (e.g., 40 kHz) and power. Perform the extraction for a specified time (e.g., 64 minutes) at a controlled temperature[1][2].

-

Filtration: After ultrasonication, filter the mixture to separate the plant residue.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

-

Storage: Store the resulting crude extract in a desiccator before further use.

Conventional Solvent Extraction Methods

Protocol:

-

Setup: Place the powdered plant material in a round-bottom flask and add the extraction solvent (e.g., 80% ethanol). Attach a reflux condenser to the flask.

-

Heating: Heat the flask in a water bath to the boiling point of the solvent and maintain a gentle reflux for a specified duration (e.g., 6 hours).

-

Cooling and Filtration: Allow the apparatus to cool down. Filter the extract to remove the solid material.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator.

Protocol:

-

Loading: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the distillation flask with the extraction solvent (e.g., 80% ethanol).

-

Extraction: Heat the distillation flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for a prolonged period (e.g., 20 hours).

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator.

Protocol:

-

Soaking: Place the powdered plant material in a sealed container with the extraction solvent (e.g., 80% ethanol).

-

Agitation: Keep the container at room temperature and agitate it periodically for an extended period (e.g., 24 hours).

-

Filtration and Concentration: Filter the extract and remove the solvent as described in the previous methods.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

References

Application Notes and Protocols: Vitexin 2''-O-(4'''-O-acetyl)rhamnoside as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside found in various medicinal plants, most notably in species of the Crataegus (Hawthorn) genus. As a distinct phytochemical marker, it plays a crucial role in the quality control and standardization of herbal extracts, as well as in pharmacological research. Its acetylated structure differentiates it from other vitexin derivatives and may influence its biological activity. These application notes provide detailed protocols and data for the use of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside as a reference standard in analytical and research applications.

Physicochemical Properties

| Property | Value |

| CAS Number | 80537-98-0 |

| Molecular Formula | C29H32O15 |

| Molecular Weight | 620.56 g/mol |

| Appearance | White to yellow-white solid powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol |

| Storage | Store at -20°C, protected from light and moisture |

Application 1: Phytochemical Analysis and Quality Control of Herbal Extracts

This compound serves as a key analytical marker for the identification and quantification of specific flavonoid profiles in herbal raw materials and finished products. It is particularly useful for the chemotaxonomic differentiation of Crataegus species. For instance, its presence is a characteristic feature of Crataegus monogyna.[1]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from established methods for the analysis of vitexin derivatives in plant extracts.[2][3]

1. Preparation of Standard Solutions:

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve in methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.

2. Preparation of Sample Solutions (e.g., Crataegus leaf extract):

-

Accurately weigh 1 g of powdered, dried plant material.

-

Add 25 mL of 70% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3. HPLC Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: (A) 0.1% Phosphoric acid in Water (B) Acetonitrile |

| Gradient Program | 0-5 min: 10% B 5-25 min: 10-30% B 25-30 min: 30-10% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Method Validation Parameters (Adapted from Vitexin-2''-O-rhamnoside analysis)

| Parameter | Typical Values |

| Linearity Range | 1.74 - 87.00 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~1 ng |

| Limit of Quantitation (LOQ) | ~3 ng |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 97 - 103% |

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Application 2: In Vitro Biological Activity Screening

While specific data for this compound is limited, its structural similarity to other vitexin derivatives suggests potential biological activities that can be investigated using it as a reference standard. The acetylation may enhance its bioavailability or potency.[4]